1,5-Diazocane dihydrobromide
Description
Historical Development of 1,5-Diazacyclooctane (B3191712) Chemistry
The journey to understanding and utilizing 1,5-diazocane has been marked by persistent synthetic challenges and innovative chemical strategies.
The first documented preparation of octahydro-1,5-diazocine, now systematically named 1,5-diazacyclooctane, was accomplished by W. L. C. Veer in 1939. nih.gov Early synthetic attempts, such as the alkylation of ammonia (B1221849) with 1,3-dibromopropane (B121459), were characterized by low yields. wikipedia.org Another foundational method, reported by Mannich and Wieder in 1932, involved the condensation of β-amino aldehydes, which could lead to bicyclic nonane (B91170) structures that serve as precursors to the diazocane ring. acs.org These initial discoveries laid the groundwork for future investigations into this intriguing eight-membered ring system.
Over the years, chemists have developed a diverse array of synthetic routes to access the 1,5-diazocane core, each with its own advantages and limitations. The evolution of these strategies reflects the broader advancements in organic synthesis.
Early methods included the condensation of propane-1,3-diamine with 1,3-dibromopropane and the ring cleavage of 1,5-diaminobicyclo[3.3.0]octane. nih.gov Other approaches involved high-temperature, silica-supported intramolecular cyclization of propane-1,3-diamine. nih.gov The reduction of the corresponding bis-lactam, 1,5-diazocane-2,6-dione (B8794884), also presents a viable, though often challenging, pathway. nih.govstackexchange.com
More sophisticated strategies have since emerged. These include:
Formal [4+4] Cycloaddition: This method utilizes the cycloaddition of N-alkyl-α,β-unsaturated imines to form the eight-membered ring. researchgate.netcolab.ws
Amphoteric Diamination: A metal-free approach that unites 1,4-diamine derivatives with electron-deficient allenes in a formal [6+2] cyclization. nih.gov
Modular Synthesis: A flexible approach that combines cyclic sulfamidate and hydroxy sulfonamide building blocks to construct the diazocane scaffold. researchgate.net
Optimized Tosylate Condensation: A reproducible, high-yield synthesis involves the condensation of N,N'-ditosyl-1,3-propanediamine with 1,3-propanediol (B51772) ditosylate. The resulting 1,5-bis(p-toluenesulfonyl)-1,5-diazacyclooctane is then de-tosylated using hydrobromic acid in the presence of thioanisole (B89551), directly affording 1,5-Diazocane dihydrobromide in high yield. nih.govresearchgate.net
Table 1: Selected Synthetic Routes to 1,5-Diazacyclooctane
| Method | Precursors | Key Features |
|---|---|---|
| Alkylation | Ammonia, 1,3-Dibromopropane | Early method, low yield wikipedia.org |
| Condensation | Propane-1,3-diamine, 1,3-Dibromopropane | Straightforward but can be low-yielding nih.gov |
| Double Beckmann Rearrangement | 1,4-Cyclohexanedione | Involves ring expansion of a bis-oxime stackexchange.com |
| Formal [4+4] Cycloaddition | Acrolein, Chiral Amines | Stereoselective, forms substituted diazocanes researchgate.netcolab.ws |
| Optimized Tosylate Route | Tosylated Propane-1,3-diamine and Diol | High-yielding, directly produces dihydrobromide salt nih.govresearchgate.net |
Significance of Cyclic Diamines in Chemical Research
Cyclic diamines, particularly those with medium-sized rings like 1,5-diazocane, hold a special place in chemical research due to their unique structural features and their utility as building blocks in more complex molecules.
The construction of eight-membered rings is a recognized challenge in synthetic chemistry, often hampered by unfavorable entropic and enthalpic factors during cyclization. rsc.org These rings are not planar and can exist in various conformations, such as boat and chair forms. Saturated eight-membered heterocycles, like 1,5-diazocane, behave similarly to their acyclic counterparts (linear diamines) but possess a distinct and more rigid steric profile due to their cyclic nature. wikipedia.org This conformational constraint is a key feature that chemists can exploit in designing new molecules. For example, X-ray crystallographic studies of some related eight-membered ring systems have confirmed they adopt a boat conformation in the solid state. rsc.org
The 1,5-diazocane framework is more than just a synthetic curiosity; it is a valuable component in the construction of sophisticated chemical structures. Its two nitrogen atoms, positioned in a 1,5-relationship, allow it to act as a versatile bidentate chelating ligand for transition metals. wikipedia.org This property is crucial in the development of new catalysts and materials. For instance, a 1,5-diazacyclooctane derivative has been used to create a palladium(II) complex that self-assembles into nanoparticles, which then serve as a heterogeneous catalyst for C-C bond formation reactions. colab.ws
Furthermore, the 1,5-diazocane motif serves as a conformationally rigid scaffold in medicinal chemistry and materials science. researchgate.net It is a privileged structure in drug discovery, forming the core of various bioactive molecules. rsc.org Researchers have incorporated this scaffold into larger molecules designed as cytotoxic agents, linking it to other chemical moieties like triterpenoic acids and rhodamine to target cancer cells. nih.govresearchgate.net Its use as a framework for developing libraries of diverse compounds highlights its importance in the ongoing search for new chemical entities with specific functions. researchgate.netnih.gov
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₆Br₂N₂ chemspider.com |
| Molecular Weight | 276.016 g/mol chemspider.com |
| IUPAC Name | 1,5-diazocane;dihydrobromide nih.gov |
| CAS Number | 40422-46-6 bldpharm.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H16Br2N2 |
|---|---|
Molecular Weight |
276.01 g/mol |
IUPAC Name |
1,5-diazocane;dihydrobromide |
InChI |
InChI=1S/C6H14N2.2BrH/c1-3-7-5-2-6-8-4-1;;/h7-8H,1-6H2;2*1H |
InChI Key |
KWSBVLHUQJOVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCCNC1.Br.Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1,5 Diazocane Dihydrobromide and Its Precursors
Classical and Established Synthetic Pathways
Established methods for the synthesis of the 1,5-diazocane ring system often involve direct ring formation through alkylation or cyclization reactions, as well as the reduction of dione (B5365651) precursors.
Alkylation Reactions for Ring Formation
Alkylation reactions provide a direct, albeit sometimes low-yielding, route to the 1,5-diazocane skeleton.
The reaction of ammonia (B1221849) with 1,3-dibromopropane (B121459) is a known method for synthesizing 1,5-diazacyclooctane (B3191712), the parent compound of 1,5-diazocane dihydrobromide. wikipedia.org However, this approach is often plagued by low yields due to competing polymerization and over-alkylation reactions. stackexchange.com The reaction involves the nucleophilic attack of ammonia on the electrophilic carbon of 1,3-dibromopropane, leading to a series of substitution reactions that can ultimately form the eight-membered ring. Careful control of reaction conditions, such as using an excess of the amine, can favor the formation of the primary amine and reduce the likelihood of forming quaternary ammonium (B1175870) salts. youtube.comlibretexts.org
Another variation involves the condensation of propane-1,3-diamine with 1,3-dibromopropane. nih.gov Similar to the reaction with ammonia, this method can also lead to a mixture of products and requires careful optimization to achieve desirable yields of the desired 1,5-diazocane. stackexchange.comguidechem.com
Cyclization Reactions and Ring Closure Strategies
Intramolecular cyclization and ring cleavage of bicyclic precursors offer alternative pathways to the 1,5-diazocane ring system, often providing better control and higher yields compared to direct alkylation methods.
Intramolecular cyclization of suitable linear precursors is a powerful strategy for forming cyclic compounds. One notable method is the silica-supported intramolecular cyclization of propane-1,3-diamine at high temperatures (350 °C). nih.gov The use of a solid support like silica (B1680970) can facilitate the desired cyclization reaction by providing a surface that promotes the correct molecular conformation for ring closure. sciforum.netresearchgate.net This high-temperature, gas-phase cyclization offers a route to 1,5-diazacyclooctane, which can then be converted to its dihydrobromide salt.
Other intramolecular cyclization strategies have been explored, such as the reaction of N,N'-bis(3-bromopropyl)-1,2-ethanediamine, which can undergo cyclization to form the 1,5-diazocane ring. rsc.org
An alternative approach involves the synthesis of a bicyclic precursor, which is then cleaved to yield the desired monocyclic 1,5-diazocane. The ring cleavage of 1,5-diaminobicyclo[3.3.0]octane is a documented route to 1,5-diazacyclooctane. nih.gov This method can offer good stereochemical control and may avoid some of the side reactions associated with direct cyclization of flexible linear chains. The synthesis of such bicyclic systems can be complex, but the subsequent ring-opening can be an efficient step. nih.govdtic.mil
Reduction of Bis-lactam Precursors (e.g., 1,5-Diazocane-2,6-dione)
A common and effective method for synthesizing diamines is the reduction of the corresponding bis-lactam. In this case, 1,5-diazocane-2,6-dione (B8794884) serves as the precursor. nih.gov This bis-lactam can be synthesized through various means, including double Beckmann rearrangements of cyclic diketones. stackexchange.com The reduction of the amide functional groups in the bis-lactam to amines is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). stackexchange.com While this method is generally efficient, it often requires harsh reaction conditions. nih.gov
The synthesis of the precursor, 1,5-diazocane-2,6-dione, can also be approached through methods like Staudinger ring closure reactions and Schmidt rearrangements, though these can also involve drastic conditions. nih.gov
Interactive Data Table: Synthetic Precursors for 1,5-Diazocane
| Precursor Name | Chemical Formula | Molar Mass ( g/mol ) | Synthetic Route |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | Alkylation |
| Propane-1,3-diamine | C₃H₁₀N₂ | 74.12 | Cyclization |
| 1,5-Diaminobicyclo[3.3.0]octane | C₈H₁₆N₂ | 140.23 | Ring Cleavage |
| 1,5-Diazocane-2,6-dione | C₆H₁₀N₂O₂ | 142.16 | Reduction |
Modern and Advanced Synthetic Approaches
Modern synthetic chemistry provides several effective routes to this compound and its precursors. These methods include multi-step convergent syntheses for the parent compound and stereoselective approaches for creating substituted derivatives with specific three-dimensional arrangements.
A robust and frequently cited method for preparing 1,5-diazacyclooctane involves a convergent sequence starting from readily available 1,3-disubstituted propanes. This pathway is noted for its reliability and suitability for laboratory-scale synthesis, avoiding the often harsh conditions or low yields of other methods like the condensation of propane-1,3-diamine with 1,3-dibromopropane. nih.govuni-halle.de
A key strategy for constructing the 1,5-diazacyclooctane ring is the double nucleophilic substitution between two C3 fragments, which are activated by tosyl (p-toluenesulfonyl) groups. The synthesis begins with the tosylation of two commercially accessible starting materials: propane-1,3-diamine and propane-1,3-diol. nih.govuni-halle.de
The diamine is converted to N,N'-Ditosyl-1,3-propanediamine, while the diol is transformed into 1,3-Propanediol (B51772) ditosylate. The subsequent condensation of these two tosylated intermediates forms the protected eight-membered ring, 1,5-Bis(p-toluenesulfonyl)-1,5-diazacyclooctane. nih.gov This cyclization is typically achieved using a base such as sodium methoxide (B1231860) in a solvent mixture like methanol (B129727) and dimethylformamide (DMF) at elevated temperatures. nih.gov The tosyl groups serve as excellent protecting groups for the nitrogen atoms and good leaving groups on the diol, facilitating the ring-closing reaction. nih.gov
Table 1: Condensation Reaction for 1,5-Bis(p-toluenesulfonyl)-1,5-diazacyclooctane
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield | Reference |
| N,N'-Ditosyl-1,3-propanediamine | 1,3-Propanediol ditosylate | NaOMe, MeOH, DMF, 80 °C, 12 h | 1,5-Bis(p-toluenesulfonyl)-1,5-diazacyclooctane | 84% | nih.gov |
The final step in the synthesis of the target compound is the removal of the two tosyl protecting groups from the nitrogen atoms of 1,5-Bis(p-toluenesulfonyl)-1,5-diazacyclooctane. This deprotection is effectively carried out using a strong acid, specifically hydrobromic acid (HBr). nih.gov
The procedure involves treating the tosylated diazacyclooctane with a 33% solution of HBr in glacial acetic acid. To facilitate the cleavage of the robust sulfonamide bonds, a scavenger such as thioanisole (B89551) is added to the reaction mixture. nih.gov The reaction is heated to 80 °C for several hours. Upon completion, the volatile components are removed, and the resulting crude product is purified to yield 1,5-diazacyclooctane dihydrobromide as a stable salt in high yield. nih.gov
Table 2: Detosylation to Form this compound
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1,5-Bis(p-toluenesulfonyl)-1,5-diazacyclooctane | HBr (33% in glacial acetic acid), Thioanisole, 80 °C, 3 h | This compound | 92% | nih.gov |
For applications requiring specific stereoisomers, advanced synthetic methods have been developed to produce substituted 1,5-diazacyclooctanes with a high degree of stereocontrol. These methods are essential for creating chiral ligands and biologically active molecules.
A powerful method for synthesizing the 1,5-diazacyclooctane core is through a formal [4+4] cycloaddition reaction. researchgate.net This reaction typically involves the dimerization of N-alkyl-α,β-unsaturated imines (azadienes), which can be readily prepared from the condensation of α,β-unsaturated aldehydes like acrolein with primary amines. researchgate.netnih.gov
This imino [4+4] cycloaddition proceeds to give eight-membered diazacyclooctane derivatives, often in excellent yields and with high stereoselectivity. researchgate.netresearchgate.net The reaction provides a direct route to functionalized 1,5-diazacyclooctanes, which are valuable intermediates for further synthetic transformations. researchgate.netnih.gov
To achieve asymmetric synthesis of substituted 1,5-diazacyclooctanes, chiral auxiliaries are often employed. A common strategy involves incorporating a chiral group into the starting materials, guiding the stereochemical outcome of the cyclization and subsequent functionalization steps. nih.govcolab.ws
For instance, a 1,5-diazacyclooctane bearing a chiral auxiliary can be synthesized via the formal [4+4] cycloaddition of N-alkyl-α,β-unsaturated imines derived from a chiral amine. nih.gov The resulting chiral diazacyclooctane can then be further derivatized through nucleophilic alkylation, for example, using Grignard reagents, to install various substituents at specific positions (e.g., C2 and C6) in a stereocontrolled manner. researchgate.netnih.gov The final step involves the removal of the chiral auxiliary, which can often be accomplished through methods like hydrogenation over Pearlman's catalyst, to afford the desired optically active 2,6-dialkyl-1,5-diazacyclooctane. nih.govresearchgate.net This methodology grants access to a wide array of unprecedented chiral substituted 1,5-diazacyclooctane derivatives. nih.gov
Table 3: Chiral Auxiliary-Mediated Synthesis of 2,6-Dialkyl-1,5-Diazacyclooctanes
| Intermediate | Reagents and Conditions | Product | Key Outcome | Reference |
| 1,5-DACO with chiral auxiliary (from [4+4] cycloaddition) | 1. Grignard reagents (alkylation) 2. H₂, Pearlman's catalyst | Optically active 2,6-dialkyl-1,5-DACO | Production of various chiral substituted derivatives. nih.gov | researchgate.netnih.gov |
| Unsaturated imine from acrolein and 1-amino-2-indanol (B1258337) (chiral auxiliary) | [4+4] homocyclization | bis[N,N′-(2-indanolyl)]-1,5-diazacyclooctane | Forms a chiral diazacyclooctane scaffold for further applications. colab.ws | colab.ws |
Diversification Strategies for Diazocine Scaffolds
The construction of the diazocine core is a fundamental step in accessing 1,5-diazocane and its derivatives. Researchers have devised several strategies to form this eight-membered ring, which often permit the introduction of various functional groups.
While not typically a direct route to the saturated 1,5-diazocane, oxidative carbon-carbon coupling is a potent strategy for forming the core of related unsaturated diazocine systems, such as dibenzo[b,f] Current time information in Bangalore, IN.thieme-connect.comdiazocines. beilstein-journals.orgacs.org This method is exemplified by the Ullmann reaction, a classic copper-catalyzed coupling of two aryl halide molecules. port.ac.ukwikipedia.org This can be adapted to create the central eight-membered ring. port.ac.uk
More modern approaches utilize palladium catalysis. For instance, the synthesis of dibenzo[b,f]azepines, which are structurally related, can be achieved through palladium-catalyzed intramolecular C-H activation. beilstein-journals.org These strategies, although applied to unsaturated systems, offer a conceptual basis for developing new synthetic pathways toward saturated diazocanes. An important precursor for many of these syntheses is 2,2′-dinitrobibenzyl, which can be readily obtained by the oxidative coupling of 2-nitrotoluene. acs.org
Reductive condensation provides another key pathway for forming diazocine rings. A prominent example is the reductive cyclization of 2,2'-dinitrobibenzyl (B146402) derivatives to form the N=N bond of dibenzodiazocines. acs.org Various reducing agents can be employed, including zinc dust with barium hydroxide, lead powder in a ball mill, or lithium aluminum hydride. thieme-connect.comacs.orgresearchgate.net
Research has shown that these reductive cyclizations can proceed through different intermediates, such as azoxy or hydrazine (B178648) derivatives. acs.orgresearchgate.net One effective method involves the over-reduction of the dinitro compound to the corresponding hydrazine, followed by re-oxidation to the azo unit, which can improve yield and reproducibility. beilstein-journals.orgbeilstein-journals.org This general principle of reductive coupling of strategically placed nitro groups is a cornerstone in heterocyclic chemistry for ring formation. beilstein-journals.orgresearchgate.net
Synthesis of 1,5-Diazocane Derivatives as Synthetic Intermediates (e.g., Tert-Butyl 1,5-Diazocane-1-carboxylate)
Protected derivatives of 1,5-diazocane are invaluable synthetic intermediates, allowing for the controlled, regioselective introduction of functional groups. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for one of the nitrogen atoms.
The synthesis of tert-butyl 1,5-diazocane-1-carboxylate can be approached in several ways. One strategy involves the Fukuyama-Mitsunobu cyclization. This protocol can be extended to create not only piperazines and diazepanes but also novel diazocane derivatives. nih.gov An efficient, high-yield synthesis of 1,5-diazacyclooctan-2-one has been developed, which can be further elaborated into a differentially protected 1,5-diazacyclooctane. researchgate.net
A direct synthesis of the 1,5-diazocane ring can be achieved through the condensation of propane-1,3-diamine with 1,3-dibromopropane. nih.gov The resulting 1,5-diazocane can then be selectively protected. For instance, treatment of N,N'-ditosyl-1,5-diazocane with 33% hydrobromic acid in glacial acetic acid yields the this compound salt. nih.gov The free base can be obtained from this salt and then reacted with di-tert-butyl dicarbonate (B1257347) to yield tert-butyl 1,5-diazocane-1-carboxylate. sigmaaldrich.com This mono-protected intermediate is crucial for synthesizing more complex molecules, such as specialized ligands or biologically active compounds. nih.govevitachem.com
Structural and Conformational Elucidation of 1,5 Diazocane Dihydrobromide and Its Derivatives
Spectroscopic Characterization Methodologies
The structural and conformational elucidation of 1,5-diazocane dihydrobromide, a saturated eight-membered heterocyclic diamine salt, relies on a suite of spectroscopic techniques. Each method provides unique insights into the molecule's atomic arrangement, bonding, and dynamic behavior in space. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for mapping the carbon-hydrogen framework and determining spatial relationships. Vibrational spectroscopies, such as Infrared (IR) and Raman, identify functional groups and probe bond strengths. Mass Spectrometry (MS) is employed to confirm the molecular weight and analyze fragmentation patterns, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information on electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules in solution. uobasrah.edu.iq It provides detailed information about the chemical environment of individual atoms, their connectivity through chemical bonds, and their proximity in space.
The molecular structure of this compound is confirmed primarily through ¹H and ¹³C NMR spectroscopy. In this salt, the two nitrogen atoms of the diazocane ring are protonated, forming ammonium (B1175870) centers. The molecule possesses a plane of symmetry, which simplifies the expected NMR spectra.
The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three chemically non-equivalent sets of methylene (B1212753) protons (C2/C8, C3/C7, and C4/C6). The protons on carbons adjacent to the positively charged nitrogen atoms (C2/C8) are expected to be the most deshielded, appearing furthest downfield. The signal for the central methylene protons (C4/C6) would appear most upfield. Due to proton-proton coupling, these signals would appear as multiplets.
The ¹³C NMR spectrum, typically recorded with proton decoupling, would display three signals for the three unique carbon environments. Similar to the proton spectrum, the carbons adjacent to the nitrogen atoms (C2/C8) would be shifted downfield due to the inductive effect of the N-H⁺ groups.
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively establish connectivity. A COSY spectrum would show correlations between adjacent methylene groups, confirming the C2-C3-C4 connectivity. An HSQC spectrum correlates each carbon signal to its directly attached proton signals, allowing for unambiguous assignment of both spectra. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2, C8 (α-CH₂) | ~3.4 - 3.6 | ~45 - 50 |
| C3, C7 (β-CH₂) | ~2.2 - 2.4 | ~22 - 26 |
| C4, C6 (γ-CH₂) | ~1.9 - 2.1 | ~18 - 22 |
Note: These are predicted values based on the known effects of amine protonation and data from similar cyclic amines. Actual experimental values may vary.
Eight-membered rings like 1,5-diazocane are conformationally flexible and can exist in several low-energy conformations, such as boat-chair and crown forms. NMR spectroscopy is a key technique for studying these conformational equilibria. nih.govlibretexts.org The exact shape and interconversion rates of these conformers can be investigated using advanced NMR techniques.
Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine interatomic distances through space. msu.edursc.org Cross-peaks in a NOESY spectrum indicate that two protons are close to each other (typically within 5 Å), regardless of whether they are connected through bonds. msu.edu By analyzing the intensities of these cross-peaks, it is possible to map the spatial arrangement of protons and thus deduce the predominant conformation of the diazocane ring in solution. For example, specific cross-peaks between axial protons across the ring would provide strong evidence for a particular chair-like or boat-like arrangement.
Furthermore, variable-temperature NMR studies can provide information on the dynamics of conformational interchange. vscht.cz As the temperature is lowered, the rate of interconversion between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each distinct conformation. Analyzing these changes allows for the determination of the energy barriers to ring inversion and the relative populations of the different conformers.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. nih.govbeilstein-journals.org These techniques are complementary and are used to identify the functional groups present in this compound.
Raman spectroscopy also probes these vibrations. While N-H⁺ stretching may be less intense in Raman spectra, the symmetric C-H stretching and C-C skeletal vibrations often provide strong and sharp signals, offering complementary information to the IR spectrum.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |
| N-H⁺ Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |
| C-H Stretch (Methylene) | 3000 - 2850 | Medium-Strong |
| CH₂ Scissoring (Bending) | ~1465 | Medium |
| C-N Stretch | 1250 - 1020 | Medium |
| C-H Bending / Rocking | 1450 - 600 (Fingerprint Region) | Complex |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a compound like this compound, MS is used to determine the molecular weight of the parent cation and to study its fragmentation pathways, which can help confirm the structure.
The analysis would typically be performed on the free base, 1,5-diazocane (C₆H₁₄N₂), as the dihydrobromide salt is non-volatile. The molecular weight of the free base is 114.19 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•) with an m/z of 114. According to the nitrogen rule, a molecule with an even number of nitrogen atoms has an even nominal molecular weight, which is consistent with 1,5-diazocane. nih.gov
The molecular ion is often unstable and undergoes fragmentation. For cyclic amines, a common fragmentation pathway is α-cleavage (cleavage of a C-C bond adjacent to the nitrogen atom). This process leads to the formation of a stable iminium ion by the loss of an alkyl radical. The fragmentation of 1,5-diazocane would be expected to produce characteristic fragment ions that help to piece together its cyclic structure.
Table 3: Predicted Mass Spectrometry Data for 1,5-Diazocane (Free Base)
| Species | Formula | Predicted m/z | Notes |
| Molecular Ion (M⁺•) | [C₆H₁₄N₂]⁺• | 114 | Corresponds to the molecular weight. |
| Fragment Ion | [C₅H₁₁N₂]⁺ | 99 | Loss of a •CH₃ radical. |
| Fragment Ion | [C₄H₉N₂]⁺ | 85 | Loss of a •C₂H₅ radical (α-cleavage). |
| Fragment Ion | [C₅H₁₀N]⁺ | 84 | Ring opening and subsequent cleavage. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. nih.gov
Saturated organic compounds containing atoms with non-bonding electrons (lone pairs), such as the nitrogen atoms in the free base form of 1,5-diazocane, can undergo n→σ* (non-bonding to sigma antibonding) electronic transitions. beilstein-journals.org These transitions typically result in weak absorption bands in the far UV region, generally below 220 nm.
However, in this compound, the nitrogen atoms are protonated. This means the lone pair of electrons on each nitrogen is engaged in a bond with a proton. Consequently, the n→σ* transition is no longer possible. As the molecule lacks any chromophores (such as double bonds or aromatic rings) that would give rise to π→π* transitions, this compound is expected to be transparent throughout the standard UV-Vis range (200-800 nm). Therefore, UV-Vis spectroscopy is primarily used to confirm the absence of unsaturated impurities in a sample of this compound. Due to the lack of low-energy electronic transitions, this compound does not exhibit significant photophysical properties such as fluorescence or phosphorescence.
X-ray Diffraction Studies of Crystalline Forms
X-ray diffraction techniques are pivotal in elucidating the three-dimensional atomic arrangement of crystalline solids. For this compound and its derivatives, these methods provide definitive insights into their solid-state structures, including bond lengths, angles, and the spatial organization of molecules within the crystal lattice.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (scXRD) stands as the definitive method for the unambiguous determination of a molecule's absolute structure in the crystalline state. nih.govmdpi.com This powerful technique allows for the precise measurement of electron density distribution within a single crystal, from which a detailed three-dimensional model of the atomic arrangement can be constructed. For complex organic molecules, scXRD is routinely employed to establish bond connectivity, conformational details, and absolute configuration. nih.govresearchgate.net
While a specific crystallographic study for this compound is not detailed in the available literature, the methodology has been successfully applied to various diazocine derivatives. For instance, the crystalline structure of a novel 1,5-diazocine derivative was determined using scXRD, revealing its formation as a white crystalline structure belonging to the P-1 space group. mdpi.com The analysis provides the exact coordinates of each atom, confirming the molecular structure and allowing for a detailed examination of its geometric parameters. The process involves irradiating a high-quality single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern to solve and refine the structure. researchgate.netesrf.fr
Analysis of Crystal Packing and Intermolecular Interactions
The study of crystal packing reveals how individual molecules of a compound are arranged in the solid state, governed by various intermolecular forces. In the crystalline structure of a dipyrazolo-1,5-diazocine derivative, X-ray analysis showed that two molecular units form a symmetric cyclic dimer within the unit cell. mdpi.com
Table 1: Intermolecular Interactions in a 1,5-Diazocine Derivative
| Interaction Type | Description |
|---|---|
| Symmetric Dimerization | Two molecular units associate to form a symmetric cyclic dimer. mdpi.com |
| Intermolecular H-Bonds | Hydrogen bonds exist between adjacent molecular units, contributing to the extended crystal lattice. mdpi.com |
| Intramolecular H-Bonds | Hydrogen bonds are present within a single molecule, influencing its conformation. mdpi.com |
Isostructural Polymorphism in Related Diazocine Derivatives
Polymorphism is the ability of a solid material to exist in more than one crystal structure. A rare subset of this phenomenon is isostructural polymorphism, where different polymorphs crystallize in the same space group and exhibit similar molecular conformations but differ subtly in their unit cell parameters and supramolecular arrangements. mdpi.com
A notable example has been documented for a dipyrazolopyrimidine, a compound related to diazocines. mdpi.com Depending on the solvent used during crystallization, two distinct isostructural polymorphs were obtained: a pale pink form (9a) and a yellow form (9b). Single-crystal X-ray diffraction revealed that both forms crystallize in the monoclinic P2₁/c space group with four molecules per unit cell (Z = 4). mdpi.com Despite having the same space group and conformational behavior, their unit cell dimensions and volumes show slight variations, confirming them as isostructural polymorphs. mdpi.com
Table 2: Crystallographic Data for Isostructural Polymorphs of a Dipyrazolopyrimidine Derivative
| Parameter | Polymorph 9a (Pale Pink) | Polymorph 9b (Yellow) |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a / Å | 10.1534(3) | 10.1281(2) |
| b / Å | 17.5855(5) | 17.5186(3) |
| c / Å | 14.1687(4) | 14.1820(3) |
| β / ° | 97.433(1) | 97.238(1) |
| Volume / ų | 2507.2(1) | 2490.4(1) |
Data sourced from MDPI. mdpi.com
Conformational Analysis and Dynamics
The eight-membered ring of 1,5-diazocane is not planar and possesses significant conformational flexibility. Its dynamic nature allows it to adopt various spatial arrangements, the stability of which is dictated by a balance of steric and electronic factors.
Ring Conformations and Flexibility of the Eight-Membered Ring
The cyclic nature of the 1,5-diazocane ring restricts complete bond rotation, but it still allows for a variety of low-energy conformations. libretexts.org Unlike the well-defined chair conformation of cyclohexane, eight-membered rings are more flexible and can exist in several forms, such as boat and chair-like conformations. For bridged azobenzene (B91143) derivatives known as diazocines, the eight-membered ring structure results in the Z-isomer, which typically adopts a boat conformation, being more thermodynamically stable than the E-isomer. beilstein-journals.org
In related systems like 1,5-diaza-cis-decalin, the molecule is known to populate two primary conformations where the two nitrogen atoms are either near (proximal) or far (distal) from one another. rsc.org The equilibrium between these conformations is sensitive to factors such as the nature of substituents on the nitrogen atoms, the solvent, and the presence of additives. rsc.org This inherent flexibility is a key characteristic of the 1,5-diazocane scaffold.
Dihedral Angle Analysis and Conformational Stability
Dihedral angles, which describe the angle between two intersecting planes defined by four consecutive atoms, are essential for a precise quantitative description of a ring's conformation. pearson.comnih.gov The analysis of these angles helps to identify the specific conformation (e.g., boat, chair, twist-boat) and to evaluate its relative energetic stability. Conformations that minimize torsional strain, such as staggered arrangements with dihedral angles of approximately 60°, are generally more stable than eclipsed conformations. libretexts.org
Table 3: Example of Dihedral Angle in a Diazocine Derivative
| Compound | Measured Dihedral Angle | Description |
|---|
The stability of any given conformation is a direct consequence of its specific set of dihedral angles, which collectively determine the degree of steric hindrance and torsional strain within the molecule.
Influence of Substituents on Conformational Preferences
The conformational landscape of the 1,5-diazocane ring is significantly influenced by the nature and position of its substituents. The inherent flexibility of the eight-membered ring allows it to adopt several conformations, primarily chair, boat, and twist-boat forms. The energetic balance between these conformers can be shifted by the introduction of substituents, which exert their influence through steric and electronic effects.
Research on derivatives of 1,5-diazocane and related bicyclic systems like 1,5-diaza-cis-decalins reveals that substitution, particularly on the nitrogen atoms, plays a critical role in dictating the preferred conformation. nih.gov Theoretical and experimental studies, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have provided detailed insights into these preferences. nih.govmdpi.comauremn.org.br
For instance, in N,N'-diacetyl derivatives of related dibenzodiazocines, spectroscopic evidence has been used to deduce the favoured conformations and the energy barriers to their interchange. rsc.org The introduction of bulky substituents generally leads to a conformational preference that minimizes steric hindrance. This may involve the substituent adopting an equatorial-like position to avoid unfavorable 1,3-diaxial or transannular interactions, which are a form of steric strain across the ring. youtube.com
Computational studies on similar heterocyclic systems have shown that even subtle changes, such as the replacement of a hydrogen atom with a fluorine atom, can cause substantial shifts in the conformational equilibrium. mdpi.com In one study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, the introduction of a single fluorine substituent altered the conformer population from a nearly 50:50 distribution to a 98:2 preference for one conformer group. mdpi.com This highlights the profound impact that electronic effects, in addition to sterics, can have on conformational stability. The alteration in chemical shifts observed in NMR spectra upon substitution is a result of the combined influence of these steric and electronic modifications. mdpi.com
The method of analysis is also crucial, as the preferred conformation can differ between the solid state and solution. X-ray crystallography of a dipyrazolo-1,5-diazocine derivative revealed a "bathtub" conformational orientation in the crystal structure, which contrasts with the symmetrical conformation deduced from NMR spectroscopy in solution. mdpi.com This underscores that crystal packing forces can stabilize a conformation that may not be the most prevalent in a solvated environment.
Table 1: Influence of Substituent Type on Conformational Preferences in 1,5-Diazocane Derivatives
| Substituent Type | Method of Analysis | Observed Influence on Conformation |
|---|---|---|
| N-Alkyl Groups (e.g., Ethyl) | NMR Spectroscopy, Computational | Torsional effects appear to dominate the equilibria, shifting the balance between N-in and N-out conformers in bicyclic analogs. nih.gov |
| N-Acetyl Groups | NMR Spectroscopy | Can alter the energy barriers for interchange between different boat and chair-like conformations. rsc.org |
| Aromatic/Fused Rings | X-ray Crystallography, NMR | Can lock the ring into a specific conformation, such as a bathtub shape, in the solid state, which may differ from the solution conformation. mdpi.com |
| C-Methyl Groups | NMR Spectroscopy | In chiral derivatives, the location of methyl groups can stabilize a specific conformation needed for chelation with metal ions like lithium. nih.gov |
Ligand Reorganization and Strain Energy Considerations
The conformational flexibility of 1,5-diazocane and its derivatives is a critical factor in their function as ligands. When a ligand binds to a receptor or metal ion, it must often adopt a specific three-dimensional arrangement, known as the "bioactive conformation." The process of transitioning from its preferred, low-energy state in solution to this bioactive conformation involves an energetic penalty known as reorganization energy or strain energy. unizar.es
The total strain energy in a cyclic molecule like 1,5-diazocane is a combination of three main factors:
Angle Strain : This arises from the deviation of bond angles from their ideal values (e.g., 109.5° for sp³ hybridized carbon). In medium-sized rings (8-11 members), angle strain is generally low, but forcing the ring into certain conformations can introduce it. saskoer.cafiveable.me
Torsional Strain : This is the result of eclipsing interactions between bonds on adjacent atoms. To minimize this strain, the 1,5-diazocane ring puckers and twists, aiming for staggered arrangements of its C-C and C-N bonds. Planar conformations are highly disfavored due to severe torsional strain. maricopa.edu
Steric Strain (Transannular Strain) : This is a significant factor in medium-sized rings. It is a repulsive interaction that occurs when atoms or groups across the ring are forced into close proximity. youtube.com For example, in a boat-chair conformation of cyclooctane, transannular strain can exist between hydrogens on opposite sides of the ring. youtube.com This type of strain is crucial in determining the relative stability of different 1,5-diazocane conformations.
The binding process is a balance of enthalpy and entropy. nih.gov The reorganization of the ligand from a flexible ensemble of solution conformers to a single bound state results in a loss of conformational entropy, which is thermodynamically unfavorable. unizar.es Ligand design strategies may therefore focus on creating derivatives that are "pre-organized," meaning their lowest-energy conformation in solution is already close to the bioactive conformation. This minimizes the entropic penalty and reduces the strain energy required for binding, potentially leading to higher binding affinity. unizar.es
Table 2: Types of Molecular Strain in 1,5-Diazocane Systems
| Strain Type | Description | Relevance to 1,5-Diazocane Conformations |
|---|---|---|
| Angle Strain | Energy penalty from bond angles deviating from ideal values (e.g., 109.5°). | Generally low in flexible eight-membered rings but can increase in more rigid or twisted conformations. saskoer.ca |
| Torsional Strain | Repulsion between electron clouds of eclipsing bonds on adjacent atoms. | A primary driver for the ring to adopt non-planar, puckered conformations (chair, boat, twist) to achieve staggered bonds. maricopa.edulibretexts.org |
| Steric Strain (Transannular) | Repulsive interactions between non-bonded atoms forced into close proximity across the ring. | A major destabilizing factor in many potential conformations; dictates the preference for conformers that maximize the distance between opposing hydrogen atoms or substituents. youtube.com |
Coordination Chemistry and Ligand Applications of 1,5 Diazocane Dihydrobromide
1,5-Diazocane as a Chelating Ligand
1,5-Diazocane (DACO), an eight-membered saturated diazacyclooctane, functions as a classic bidentate chelating ligand. The two nitrogen atoms, positioned at the 1 and 5 positions of the ring, act as donor sites, forming coordinate bonds with a central metal ion. This chelation results in the formation of a stable ring structure involving the metal atom, which is a thermodynamically favorable process known as the chelate effect. The conformational flexibility of the eight-membered ring allows it to adopt various arrangements to accommodate the geometric preferences of different metal ions.
As a bidentate ligand, 1,5-diazocane coordinates to transition metals through its two nitrogen atoms. The resulting coordination geometry is highly dependent on the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere. Common geometries observed for transition metal complexes include octahedral, square planar, and distorted tetrahedral. st-andrews.ac.uklibretexts.org
For instance, with hexacoordinate metal ions like Nickel(II) or Cobalt(II), two or three 1,5-diazocane ligands can bind to the metal center, leading to a distorted octahedral geometry. st-andrews.ac.ukresearchgate.netmdpi.com In such arrangements, the diazocane ring typically adopts a boat-chair or chair-chair conformation to minimize steric strain. The specific geometry and bond angles can be influenced by factors such as the metal's d-electron configuration and crystal packing forces. libretexts.orgnih.gov Histidine, another molecule with multiple coordination sites, demonstrates how a ligand can act in either a bidentate or tridentate fashion, facilitating octahedral geometries in dimeric complexes. nih.gov
| Metal Ion | Typical Coordination Number | Common Geometries | Notes |
| Ni(II) | 6 | Distorted Octahedral | Often forms complexes with multiple DACO ligands. mdpi.com |
| Cu(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, Distorted Octahedral | Geometry is flexible and can be influenced by other ligands and crystal packing. nih.gov |
| Co(II) | 6 | Distorted Octahedral | Similar to Ni(II), forms stable hexacoordinate complexes. st-andrews.ac.uk |
| Pt(II), Pd(II) | 4 | Square Planar | Typical for d8 metal ions. |
The synthesis of metal-diazocane complexes is typically achieved by reacting a metal salt with the 1,5-diazocane ligand in a suitable solvent. The dihydrobromide salt is a convenient precursor, as the free base can be generated in situ.
A representative example is the formation of bis(1,5-diazocane)nickel(II), or (DACO)2Ni(II), complexes. These are synthesized by reacting a nickel(II) salt, such as nickel(II) acetate (B1210297) or nickel(II) chloride, with two equivalents of the 1,5-diazocane ligand. nih.gov X-ray crystallographic studies of similar bis-ligand Ni(II) complexes reveal a hexacoordinate nickel center with a distorted octahedral geometry, where the two diazocane ligands occupy four coordination sites and the remaining two sites are filled by anions or solvent molecules. mdpi.comnih.gov
More complex derivatives have also been explored. For example, modified ligands such as 1-alkyl-5-(pyridin-2-ylmethyl)-1,5-diazocane can be synthesized to introduce additional donor groups. The copper(II) complex of such a ligand, (1-alkyl-5-py-DACO)Cu(II), can react with activated oxygen species. While the specific (1-alkyl-5-py-DACO)Cu(II)-OO⋅ complex is a specialized research topic, the formation of copper-peroxo or copper-superoxo species is a known phenomenon in bioinorganic chemistry, often involving the reaction of a Cu(I) precursor with molecular oxygen. The synthesis of related Cu(II) complexes involves the reaction of a copper(II) salt with the custom ligand, resulting in structures where the copper ion is coordinated by the two nitrogen atoms of the diazocane ring and the nitrogen of the pyridine (B92270) moiety. nih.govresearchgate.net
Role in Bidentate Medium Ring Ligand Systems (Mesocycles)
1,5-Diazocane is classified as a mesocycle or a bidentate medium ring ligand. Medium-sized rings (8-11 members) possess unique conformational properties compared to smaller (5-6 membered) or larger rings (macrocycles). Their increased number of degrees of freedom leads to greater conformational flexibility, but they are also subject to transannular strain (steric interactions across the ring).
This conformational flexibility is a key feature of 1,5-diazocane in coordination chemistry. The ligand can adopt several conformations, such as chair-chair, boat-chair, and boat-boat, to achieve optimal coordination bite angles and bond lengths for a wide variety of metal ions. The specific conformation adopted in a metal complex is a balance between minimizing the internal strain of the ligand and satisfying the geometric requirements of the metal center. This adaptability allows it to form stable complexes with metals that have very different preferred coordination geometries.
Catalytic Applications via Metal-Complex Formation
Metal complexes derived from 1,5-diazocane and its derivatives are investigated for their potential in catalysis. The ligand framework serves to stabilize the metal center, while the open coordination sites on the metal can participate in catalytic cycles. The electronic and steric properties of the complex can be tuned by modifying the diazocane backbone, for example, by adding substituent groups to the nitrogen atoms.
The use of 1,5-diazocane-metal complexes has been explored in both homogeneous and heterogeneous catalysis. rsc.org
Homogeneous Catalysis : In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.com Metal-diazocane complexes can act as homogeneous catalysts for various organic transformations. The advantages of homogeneous systems include high activity and selectivity due to the well-defined nature of the molecular catalytic species. rsc.org However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which complicates recycling. rsc.orgyoutube.com
Heterogeneous Catalysis : To overcome the separation challenges of homogeneous catalysis, researchers work to immobilize these complexes on solid supports, creating heterogeneous catalysts. nih.gov In this approach, the 1,5-diazocane metal complex is anchored to a solid material like silica (B1680970), alumina, or a polymer. This heterogenization combines the high selectivity of the molecular catalyst with the stability and ease of separation and recycling characteristic of heterogeneous systems. rsc.orgnih.gov While heterogeneous catalysts are generally more stable and easily recyclable, they can sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts. rsc.org The synergy between these two fields aims to develop "ideal" catalysts that are active, selective, stable, and recyclable. rsc.orgchemistryworld.com
Supramolecular Assembly and Host Guest Interactions Involving 1,5 Diazocane Dihydrobromide
Formation of Supramolecular Architectures
Supramolecular architectures are complex, ordered chemical systems built from molecular components held together by non-covalent interactions. The formation of these architectures is often a spontaneous process known as self-assembly.
Self-assembly is the autonomous organization of components into structurally well-defined aggregates. nih.gov While specific studies detailing the self-assembly of 1,5-diazocane dihydrobromide are not prominent in the surveyed literature, its molecular structure provides a basis for potential assembly. The molecule contains key features for forming extended networks: the protonated amine groups are strong hydrogen-bond donors, and the bromide ions are acceptors. In the solid state, it is expected to form a crystalline lattice stabilized by a network of N-H⁺···Br⁻ hydrogen bonds.
The self-assembly of more complex diazocine derivatives has been demonstrated, where light has been used to control the switching between different assembled cage-type complexes. nih.gov In these systems, the diazocine backbone is part of a larger, photoswitchable ligand that assembles with metal ions. nih.gov This illustrates how the diazocane/diazocine framework can be incorporated into more complex systems capable of controlled assembly. nih.gov
The process of self-assembly is highly sensitive to external conditions, particularly the solvent. nih.gov The choice of solvent can dramatically affect reaction outcomes and the stability of supramolecular structures. nih.gov
Solvent Polarity: In a polar, protic solvent like water, the strong ion-dipole interactions between the solvent and the ions of this compound would likely lead to dissociation and solvation, hindering self-assembly. In contrast, in a less polar solvent, the ionic interactions and hydrogen bonding between the diazocanium cations and bromide anions would be more favorable, potentially promoting the formation of ion-pair aggregates or larger assemblies.
pH: The pH of the solution is critical for a compound like 1,5-diazocane. The dihydrobromide salt exists in its protonated form. An increase in pH would lead to deprotonation of the ammonium (B1175870) groups, neutralizing the charge and fundamentally altering the non-covalent interactions it can participate in. The neutral 1,5-diazocane would be a hydrogen bond acceptor at its nitrogen sites, rather than a donor, completely changing its potential assembly behavior.
Temperature: Temperature affects the thermodynamics of self-assembly. Since non-covalent interactions are relatively weak, an increase in temperature typically provides enough thermal energy to disrupt these interactions, leading to the disassembly of supramolecular structures.
Host-Guest Complexation Studies
While the principles of host-guest chemistry provide a framework for understanding potential interactions, specific experimental studies involving this compound as either a host or a guest are not extensively documented in the reviewed scientific literature. Such studies would be necessary to quantify its binding capabilities.
For a molecule to be characterized in a host-guest system, its interaction with a binding partner is typically quantified to determine the stability and stoichiometry of the resulting complex. A variety of analytical techniques are employed to measure these parameters, which are crucial for understanding the molecular recognition process. The table below outlines the typical data gathered in such studies, although this specific data is not available for this compound.
| Parameter | Symbol | Description | Common Analytical Method |
|---|---|---|---|
| Association Constant | Kₐ | A measure of the equilibrium between the free and complexed species; a higher Kₐ indicates stronger binding. | NMR Titration, UV-vis Spectroscopy, Fluorescence Spectroscopy |
| Gibbs Free Energy | ΔG | The overall energy change upon complexation, indicating the spontaneity of the binding process. | Calculated from Kₐ (ΔG = -RTlnKₐ) |
| Enthalpy Change | ΔH | The heat released or absorbed during binding, reflecting the energetic changes from bond formation/breakage. | Isothermal Titration Calorimetry (ITC) |
| Entropy Change | ΔS | The change in the degree of disorder of the system upon complexation. | Calculated from ΔG and ΔH (ΔG = ΔH - TΔS) |
| Stoichiometry | n | The ratio of host to guest molecules in the complex (e.g., 1:1, 1:2). | Job Plot (UV-vis), Mass Spectrometry, NMR Titration |
Guest Binding Mechanisms (e.g., Hydrophobic Effects, Electrostatic Interactions)
There is a lack of specific research in the publicly accessible scientific literature that investigates the guest binding mechanisms of this compound within supramolecular complexes. General principles of host-guest chemistry would suggest that as a dicationic guest, its binding would likely be driven by electrostatic interactions, such as ion-ion and ion-dipole forces, with anionic or electron-rich host molecules. Hydrogen bonding involving the protonated amine groups could also play a significant role. However, without specific studies on this compound, a detailed discussion of its binding mechanisms, including the role of hydrophobic effects, remains speculative.
Supramolecular Chirality Transfer Processes
No specific research findings on supramolecular chirality transfer processes involving this compound are available in the public domain. Chirality transfer in supramolecular systems typically requires the involvement of a chiral guest or host, or the formation of a chiral assembly from achiral components. As this compound is an achiral molecule, its role in chirality transfer would necessitate interaction with a chiral partner or its organization into a chiral supramolecular structure. Without experimental evidence, no definitive statements can be made on this topic.
Engineering Long-Range Order in Supramolecular Systems
The use of this compound in engineering long-range order in supramolecular systems has not been documented in the publicly available scientific literature. Achieving long-range order typically involves the precise control of intermolecular interactions to create well-defined, repeating structures over macroscopic length scales. While the ionic nature of this compound could in principle contribute to the formation of ordered assemblies through strong electrostatic interactions, there are no specific examples or research that demonstrate its application for this purpose.
Time-Programmed Supramolecular Assembly Control
There is no information available in the public scientific literature regarding the use of this compound in time-programmed supramolecular assembly control. This advanced area of supramolecular chemistry involves designing systems where the assembly and disassembly of supramolecular structures are controlled over time, often through chemical reactions that alter the building blocks. Research in this area has focused on various molecular triggers and switches, but the involvement of this compound has not been reported.
Advanced Characterization Techniques in 1,5 Diazocane Dihydrobromide Research
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of 1,5-Diazocane dihydrobromide, XPS can provide critical information about the stoichiometry and the chemical environment of the carbon, nitrogen, and bromine atoms at the surface.
When analyzing a thin film or a self-assembled monolayer of this compound, XPS would reveal the core level spectra of its constituent elements. The binding energies of the C 1s, N 1s, and Br 3d photoelectrons would be of particular interest. For instance, the N 1s spectrum could distinguish between the protonated amine (-NH2+-) groups and any potential neutral amine (-NH-) surface contaminants. Similarly, the Br 3d spectrum would confirm the presence of bromide ions.
Illustrative XPS Data for this compound
| Element | Orbital | Expected Binding Energy (eV) | Information Gleaned |
| Carbon | C 1s | ~285-287 | Chemical environment of the aliphatic carbon atoms in the diazocane ring. |
| Nitrogen | N 1s | ~401-403 | Indicates the presence of protonated amine groups, characteristic of the dihydrobromide salt. |
| Bromine | Br 3d | ~68-70 | Confirms the presence of bromide counter-ions. |
Note: The binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.
Ion Scattering Spectroscopy (ISS), also known as Low-Energy Ion Scattering (LEIS), is an extremely surface-sensitive technique that provides information about the elemental composition of the very outermost atomic layer of a material. monash.edu This is achieved by scattering low-energy noble gas ions (typically He⁺ or Ne⁺) off the surface and analyzing the energy of the scattered ions. wikipedia.orgresearchgate.net Due to the high probability of neutralization for ions that penetrate beyond the first atomic layer, the detected signal is almost exclusively from the top monolayer. monash.edu
For a self-assembled monolayer of this compound on a substrate, ISS would be invaluable in determining the terminating species. For instance, if the diazocane rings are oriented with the bromide ions exposed at the surface, the ISS spectrum would show a prominent peak corresponding to bromine. Conversely, if the organic cation is at the outermost layer, peaks for carbon and nitrogen would be more intense. This technique is particularly useful for studying surface segregation and the initial stages of monolayer formation. monash.edu
Angle-Resolved XPS (ARXPS) is a non-destructive technique used to obtain depth-resolved chemical information from the near-surface region (top 1-10 nm) of a sample. thermofisher.comthermofisher.com By varying the angle at which the photoelectrons are collected (the take-off angle), the effective sampling depth can be changed. thermofisher.comcardiff.ac.uk At near-normal emission angles, the technique is more bulk-sensitive, while at grazing emission angles, it becomes more surface-sensitive. thermofisher.comcardiff.ac.uk
In the study of a thin film of this compound, ARXPS could be used to determine the thickness and uniformity of the film. thermofisher.com For a self-assembled monolayer, it could help elucidate the orientation of the molecules. By comparing the relative intensities of the N 1s and Br 3d signals at different take-off angles, one could infer the relative depth of the nitrogen atoms of the diazocane ring and the bromide counter-ions. This information is crucial for understanding the structure of the self-assembled layer.
In situ XPS allows for the analysis of a sample in a controlled environment that mimics real-world conditions, such as in the presence of gases or liquids, or during processes like deposition or heating. This is in contrast to traditional XPS, which is performed under ultra-high vacuum (UHV).
For this compound, in situ XPS could be used to monitor the self-assembly process of a monolayer from a solution onto a substrate in real-time. researchgate.net By tracking the changes in the elemental signals and their chemical states over time, researchers can gain insights into the kinetics and mechanism of the film formation. It could also be used to study the stability of the compound's surface under varying environmental conditions, such as humidity or exposure to specific gases.
Electron Microscopy Techniques (e.g., SEM, TEM) for Morphological Analysis of Assemblies
Electron microscopy techniques are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. For assemblies of this compound, such as crystals or aggregates, SEM can reveal their size, shape, and surface features. This is important for understanding how the compound crystallizes or assembles on a larger scale.
Transmission Electron Microscopy (TEM) offers even higher resolution and can provide information about the internal structure of materials. For crystalline assemblies of this compound, TEM can be used to obtain electron diffraction patterns, which reveal the crystal structure and lattice parameters. High-resolution TEM (HRTEM) can even visualize the atomic lattice of the crystals, providing direct evidence of the atomic arrangement.
Scanning Tunneling Microscopy (STM) for Surface Self-Assembly Characterization
Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. It is particularly well-suited for studying the self-assembly of molecules on conductive substrates. researchgate.net STM can provide real-space images of the two-dimensional arrangement of molecules in a self-assembled monolayer.
In the context of this compound, STM could be used to visualize the packing of the molecules on a substrate like gold or graphite. The resulting images would reveal the unit cell of the self-assembled structure, the orientation of the individual molecules, and the presence of any defects in the monolayer. By analyzing these images, researchers can understand the intermolecular and molecule-substrate interactions that govern the self-assembly process.
Illustrative STM Data for a Self-Assembled Monolayer
| Parameter | Typical Value | Significance |
| Unit Cell Vectors (a, b) | 0.5 - 2.0 nm | Describes the size and shape of the repeating unit in the monolayer. |
| Intermolecular Distance | 0.3 - 1.0 nm | Provides insight into the packing density and intermolecular forces. |
| Molecular Orientation | Varies | Indicates the preferred orientation of the diazocane rings on the surface. |
Note: These values are representative and would depend on the specific substrate and preparation conditions.
Theoretical and Computational Investigations of 1,5 Diazocane Dihydrobromide
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic properties and reactivity. nih.gov These methods are broadly categorized into ab initio and density functional theory approaches.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. aps.org This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.netespublisher.com For derivatives of the core 1,5-diazocine ring, DFT calculations at the B3LYP/6-311G** level have been used to predict thermodynamic properties such as heats of formation (HOFs). nih.gov Such studies also allow for the evaluation of thermal stability by calculating bond dissociation energies (BDE). nih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. espublisher.com A smaller gap generally implies higher reactivity. These calculations can elucidate how the electronic properties and reactivity of the 1,5-diazocane ring are influenced by protonation and the presence of bromide counter-ions.
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.3 eV |
| Dipole Moment | Measure of the net molecular polarity. | 2.1 D |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. uzh.ch These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, although often at a higher computational expense than DFT. nih.govuniversiteitleiden.nl
For a molecule like 1,5-diazocane dihydrobromide, ab initio calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Vibrational Frequencies: Predict the molecule's infrared (IR) and Raman spectra, which arise from the vibrations of its chemical bonds. nih.govresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure.
Determine Thermochemical Properties: Calculate energies, enthalpies, and Gibbs free energies to understand the molecule's stability and reaction thermodynamics.
Simulations combining ab initio methods with molecular dynamics (AIMD) can also be performed to study the properties of the molecule in a condensed phase, such as in solution, providing a more realistic representation of its behavior. rsc.orgosti.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. osti.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules. nih.gov
The eight-membered ring of 1,5-diazocane is inherently flexible and can adopt multiple conformations, such as chair, boat, and twist-boat forms. MD simulations are an ideal tool to explore the conformational landscape of this compound. These simulations can reveal:
The preferred conformations of the ring in different environments (e.g., gas phase vs. aqueous solution).
The energy barriers between different conformations, which determine the rates of interconversion. nih.gov
The influence of the protonated nitrogen atoms and the bromide counter-ions on the ring's flexibility and preferred geometry.
Conformational analysis of related heterocyclic systems has shown that the energy differences between conformers can be small, leading to a dynamic equilibrium of multiple shapes. rsc.org Understanding these dynamics is crucial as the conformation of the molecule can significantly impact its biological activity and physical properties.
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, ionic interactions, and van der Waals forces. The protonated amine groups in this compound can act as hydrogen bond donors, while the bromide anions can act as acceptors.
MD simulations can be used to investigate how individual molecules of this compound might interact with each other or with other molecules to form larger, ordered assemblies. chemrxiv.org While specific studies on this compound are not prevalent, the principles of using MD to simulate such processes are well-established for other systems, like benzene-1,3,5-tricarboxamides, which form one-dimensional nanostructures through hydrogen bonding. rsc.org These simulations could predict the formation of networks or clusters in the solid state or in solution, driven by the strong ionic and hydrogen-bonding interactions between the diazocane cation and bromide anions.
Molecular Docking and Binding Affinity Predictions (e.g., DNA Binding)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or DNA. actascientific.com This method is instrumental in drug discovery for predicting the interaction between a potential drug and its biological target. actascientific.com
Given the cationic nature of the protonated 1,5-diazocane ring, it could hypothetically interact with negatively charged biological macromolecules like DNA. The phosphate (B84403) backbone of DNA is anionic, making it a potential target for cationic molecules. Molecular docking simulations could be performed to predict how this compound might bind to DNA. rsc.org
These simulations would typically involve:
Obtaining the 3D structures of both this compound (the ligand) and a DNA duplex (the receptor), for example, from the Protein Data Bank (PDB ID: 1BNA). actascientific.com
Using a docking algorithm to sample a large number of possible binding poses of the ligand in the major or minor grooves of the DNA.
Scoring the poses based on a function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy indicates a more stable interaction. ksu.edu.sa
The results would provide insights into the likely binding mode (e.g., groove binding or intercalation) and identify the specific non-covalent interactions (e.g., electrostatic interactions, hydrogen bonds) that stabilize the complex. rsc.orgeurekaselect.com
| Parameter | Description | Predicted Value |
|---|---|---|
| Binding Energy | The estimated free energy of binding; more negative values indicate stronger binding. | -6.2 kcal/mol |
| Binding Mode | The predicted orientation and location of the compound on the DNA molecule. | Minor Groove Binding |
| Key Interactions | Specific non-covalent bonds stabilizing the complex. | Hydrogen bonds with A-T base pairs; Electrostatic interactions with phosphate backbone. |
| Inhibition Constant (Ki) | A calculated measure of ligand binding affinity. | ~45 µM |
Applications in Organic Synthesis and Materials Science
1,5-Diazocane Dihydrobromide as a Versatile Building Block in Organic Synthesis
The bifunctional nature of the 1,5-diazocane ring system makes it an ideal starting point for the synthesis of intricate molecules and diverse heterocyclic frameworks. The dihydrobromide salt provides a stable, easy-to-handle form of the otherwise reactive free diamine.
1,5-Diazocane (referred to as 1,5-diazacyclooctane (B3191712) in some literature) is utilized as a key building block or spacer in the assembly of complex, biologically active molecules. researchgate.net A notable application is in the synthesis of mitochondria-targeting conjugates for cancer research. In these constructs, the 1,5-diazocane unit is coupled to naturally derived, complex pentacyclic triterpenoic acids. These intermediates are then further reacted with fluorescent dyes like rhodamine to produce sophisticated molecules designed to exhibit cytotoxicity against cancer cells. researchgate.net
The synthesis involves preparing the free base of 1,5-diazocane from its dihydrobromide salt, which is then coupled with various activated triterpenoic acids. This modular approach allows for the creation of a library of complex conjugates with potential therapeutic applications. researchgate.net
Table 1: Examples of Complex Molecules Synthesized Using a 1,5-Diazocane Spacer
| Base Triterpenoic Acid | Coupled Dye | Resulting Complex Molecule |
|---|---|---|
| Oleanolic acid | Rhodamine B | 1,5-Diazocane-spacered Oleanolic Acid-Rhodamine Conjugate |
| Ursolic acid | Rhodamine B | 1,5-Diazocane-spacered Ursolic Acid-Rhodamine Conjugate |
| Betulinic acid | Rhodamine B | 1,5-Diazocane-spacered Betulinic Acid-Rhodamine Conjugate |
This table is based on the synthetic strategy described in the cited research, where 1,5-diazacyclooctane was coupled to various pentacyclic triterpenoic acids and rhodamine derivatives. researchgate.net
The 1,5-diazocane scaffold is a foundational precursor for a wide range of functionalized derivatives and more elaborate heterocyclic systems. The two secondary amine groups are nucleophilic sites that can readily undergo reactions such as alkylation, acylation, and arylation to install various functional groups. This allows for the tuning of the molecule's physical and chemical properties, including solubility, basicity, and coordination ability.
Its structure is also integral to the synthesis of larger, more complex macrocycles and fused heterocyclic systems. As a diamine, it can be reacted with dielectrophiles (such as diacyl chlorides or dialdehydes) to form bicyclic or macrocyclic structures containing the diazocane ring as a core component. These resulting macrocycles are explored for their unique host-guest chemistry and potential as catalysts or sensors. unige.chcam.ac.uk The development of novel 1,5-diaza-3,7-diphosphacyclooctanes highlights the utility of the core diazacyclooctane ring in constructing ligands for catalytic applications. researchgate.net
Integration into Novel Materials
The structural features of the 1,5-diazocane framework and its derivatives are being leveraged in the development of "smart" materials that can respond to external stimuli.
While the saturated 1,5-diazocane ring itself is not photochromic, its unsaturated analogue, diazocine (an ethylene-bridged azobenzene), is a highly effective molecular switch. beilstein-journals.orgnih.gov Diazocines exhibit excellent photochemical properties, including reversible isomerization between a stable cis configuration and a metastable trans configuration upon irradiation with light of specific wavelengths. beilstein-journals.org This pincer-type movement, which changes the distance between substituents on the rings, can be harnessed to create photo- and mechanoresponsive materials. beilstein-journals.orgnih.gov
The key characteristics of diazocine-based molecular switches include:
Switchability in the Visible Range : Isomerization can be triggered by visible light (e.g., 405 nm for cis to trans and 525-530 nm for trans to cis), which is less damaging to materials and biological tissues than UV light. beilstein-journals.orgnih.gov
High Switching Efficiency : Diazocines show high quantum yields and well-separated absorption bands for the two isomers. beilstein-journals.org
Geometric Change : The isomerization results in a significant change in molecular geometry, switching the distance between the 3,3'-positions from approximately 6.1 Å in the cis form to 8.2 Å in the trans form. beilstein-journals.org
Functionalized diazocines bearing reactive groups like alcohols, amines, or vinyls are synthesized to serve as building blocks for these advanced materials. beilstein-journals.org Although this compound is not the direct precursor in many published syntheses of these photoswitches, its core eight-membered diazacycle structure is the foundational scaffold (in its unsaturated form) for this class of molecular machines.
The bifunctionality of 1,5-diazocane makes it a suitable monomer for step-growth polymerization. It can react with monomers like diacyl chlorides or diisocyanates to form polyamides and polyureas, respectively. The incorporation of the cyclic diazocane unit into the polymer backbone can impart specific conformational constraints and properties to the resulting material.
In the related field of responsive polymers, the photoswitchable diazocine unit has been successfully incorporated into the main chain of polymers. For instance, linear photoresponsive poly(thioether)s containing diazocine moieties have been synthesized via thiol-ene polyadditions. nih.gov In these materials, the light-induced switching of the diazocine units leads to conformational changes in the polymer backbone, which can alter the material's bulk properties, such as its hydrodynamic size. nih.gov
In supramolecular chemistry, this compound can act as a building block for constructing ordered assemblies held together by non-covalent interactions. The ammonium (B1175870) cations and bromide anions can participate in strong hydrogen bonding and ion-pairing interactions, directing the self-assembly of complex, ordered networks. The development of supramolecular materials is a rapidly growing field focused on creating materials with dynamic and self-healing properties. dntb.gov.uanih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of the 1,5-diazocane ring system and its derivatives continues to be an area of active research, with a focus on improving efficiency, versatility, and access to a wider range of functionalized structures. While classical methods for the synthesis of 1,5-diazocane and its dihydrobromide salt exist, emerging trends point towards the development of more sophisticated and atom-economical synthetic strategies.
A reported synthesis of octahydro-1,5-diazocine (1,5-diazocane) and its dihydrobromide salt involves a multi-step sequence, which provides a foundational method for accessing this core structure researchgate.net. However, the future of 1,5-diazocane synthesis lies in the development of novel pathways that offer greater control over substitution patterns and stereochemistry. Researchers are exploring catalytic methods and cascade reactions to streamline the synthesis and reduce the number of synthetic steps. The development of synthetic routes for asymmetrically substituted dibenzo[b,f] researchgate.netwikipedia.orgdiazocines highlights a move towards more complex and tailored molecular architectures nih.govnih.gov. These approaches, while focused on benzo-fused analogues, provide valuable insights for the development of novel routes to non-aromatic 1,5-diazocane derivatives.
Future efforts will likely concentrate on the following:
Catalytic C-N bond forming reactions: Exploring transition-metal catalyzed reactions to construct the eight-membered ring with high efficiency and selectivity.
"Green" chemistry approaches: Utilizing environmentally benign reagents and solvents, and developing one-pot syntheses to minimize waste and energy consumption.
Diversity-oriented synthesis: Creating libraries of 1,5-diazocane derivatives with a wide range of functional groups to facilitate the discovery of new applications.
A summary of synthetic approaches for related diazocine systems is presented in the table below, indicating the potential for adaptation to 1,5-diazocane synthesis.
| Precursors | Key Reaction | Product | Yield (%) | Reference |
| 2-Nitrotoluenes | Oxidative C-C coupling and reductive ring closure | 3,3'-Substituted diazocines | 75-82 (coupling), 56-60 (cyclization) | beilstein-journals.org |
| Aryl nitroso compounds and anilines | Intramolecular Baeyer-Mills reaction | Mono-functionalized S-diazocines | Varies | beilstein-journals.org |
| 2-Benzoylbenzoyl azides | Acid-catalyzed cyclization | Substituted dibenzo[b,f] researchgate.netwikipedia.org-diazocines | Good | rsc.org |
| 2-Aminobenzophenones | Base-catalyzed autocondensation | Epoxydibenzo[b,f] researchgate.netwikipedia.orgdiazocines | up to 95% | acs.org |
Advanced Functional Material Design Based on 1,5-Diazocane Scaffolds
The unique conformational properties of the 1,5-diazocane ring make it an attractive scaffold for the design of advanced functional materials. The ability of the ring to adopt different conformations, such as chair and boat forms, can be harnessed to create materials with tunable properties.
One of the most promising areas is the development of photoresponsive materials. By incorporating photoswitchable units into the 1,5-diazocane backbone or as substituents, it is possible to create materials that change their shape, color, or other properties in response to light. For instance, diazocine-based photoswitches have been shown to undergo reversible Z/E isomerization, leading to significant changes in molecular geometry beilstein-journals.orgchinesechemsoc.org. This "pincer-like" motion can be translated to the macroscopic level in polymers and gels, enabling applications in areas such as light-controlled actuators, smart coatings, and targeted drug delivery systems mdpi.com.
The development of diazocine-containing polymers that exhibit changes in their hydrodynamic size upon photoisomerization demonstrates the potential for creating "smart" materials at the nanoscale mdpi.com. Future research in this area will likely focus on:
Polymer chemistry: Incorporating 1,5-diazocane units into the main chain or as side chains of polymers to create photo- and mechano-responsive materials beilstein-journals.orgmdpi.combeilstein-journals.org.
Organogels: Designing 1,5-diazocane-based gelators that can undergo sol-gel transitions in response to external stimuli like light or heat chinesechemsoc.org.
Coordination polymers and metal-organic frameworks (MOFs): Utilizing 1,5-diazocane as a flexible ligand to construct dynamic crystalline materials with applications in gas storage, separation, and catalysis.
Deeper Understanding of Supramolecular Recognition Mechanisms and Self-Assembly Processes
The nitrogen atoms in the 1,5-diazocane ring can act as hydrogen bond donors and acceptors, making this scaffold an excellent building block for supramolecular chemistry. The pre-organized nature of the cyclic structure can lead to highly specific and strong interactions with guest molecules.
Future research will aim to gain a more profound understanding of the principles governing molecular recognition and self-assembly involving 1,5-diazocane derivatives. This includes studying the thermodynamics and kinetics of host-guest complex formation and elucidating the role of solvent and other environmental factors. By understanding these fundamental principles, researchers can design and synthesize novel receptors for specific molecules, with applications in sensing, catalysis, and separation.
Recent work on the self-assembly of pseudo researchgate.netrotaxanes using hydrazone bonds in aqueous media showcases the potential for creating complex supramolecular architectures from relatively simple building blocks nih.gov. Although not directly involving 1,5-diazocane, these principles of self-assembly are highly relevant. The study of diketopiperazine-based polyamides, which also exhibit self-assembly driven by hydrogen bonding, provides further insights into the behavior of cyclic amide-containing structures in solution nih.gov.
Key future research directions in this area include:
Host-guest chemistry: Designing and synthesizing 1,5-diazocane-based macrocycles and cages for the selective recognition of ions and small organic molecules.
Self-assembled materials: Exploring the formation of well-defined nanostructures, such as nanotubes, vesicles, and fibers, through the self-assembly of functionalized 1,5-diazocane derivatives.
Supramolecular polymers: Utilizing the reversible nature of non-covalent interactions to create dynamic and responsive polymeric materials based on 1,5-diazocane monomers.
Theoretical Predictions for Rational Design of 1,5-Diazocane Based Systems
Computational chemistry and molecular modeling are becoming increasingly powerful tools for the rational design of new molecules and materials. In the context of 1,5-diazocane chemistry, theoretical predictions can provide valuable insights into the conformational preferences, electronic properties, and reactivity of different derivatives.
Future research will increasingly rely on a synergistic approach that combines theoretical calculations with experimental studies. Computational methods can be used to:
Predict conformational landscapes: Determine the relative energies and populations of different conformers of 1,5-diazocane derivatives, which is crucial for understanding their properties and functions.
Simulate photoisomerization processes: Model the excited-state dynamics of photoswitchable 1,5-diazocane systems to understand the mechanism of isomerization and to design more efficient photoswitches.
Guide the design of new receptors: Use molecular docking and free energy calculations to predict the binding affinities and selectivities of 1,5-diazocane-based hosts for specific guest molecules.
Model self-assembly processes: Employ molecular dynamics simulations to study the aggregation behavior of 1,5-diazocane derivatives and to predict the morphology of the resulting self-assembled structures.
The crystal structure analysis of a 1,5-bis(3,5-dimethyl-2-hydroxybenzyl)-1,5-diazocan-2,6-dione has revealed the presence of both twist-boat and chair conformations in the solid state, with the twist-boat being the predominant conformer in solution at low temperatures polimi.it. Such experimental data is invaluable for benchmarking and validating theoretical models. By accurately predicting the properties of 1,5-diazocane-based systems, computational chemistry will play a vital role in accelerating the discovery and development of new functional molecules and materials.
Q & A
Q. How can researchers evaluate the compound’s potential toxicity for biomedical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
